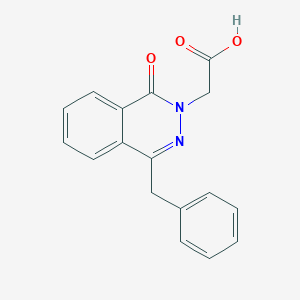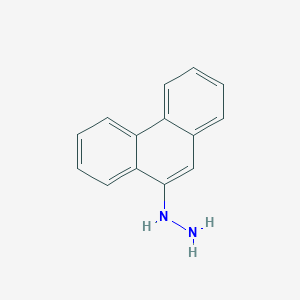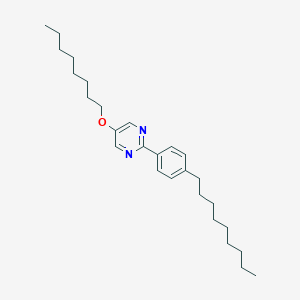
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-, also known as trans-ACPD, is a chemical compound that has been widely used in scientific research. It is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission and plasticity in the central nervous system.
作用机制
Trans-ACPD is a potent agonist of mGluRs, which are G protein-coupled receptors that are widely expressed in the central nervous system. Activation of mGluRs by Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- leads to the activation of intracellular signaling pathways that modulate synaptic transmission and plasticity. The exact mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- is not fully understood, but it is thought to involve the activation of phospholipase C (PLC) and the subsequent release of intracellular calcium.
Biochemical and Physiological Effects:
Trans-ACPD has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity, and has been implicated in various physiological and pathological processes. Trans-ACPD has been shown to enhance LTP in the hippocampus, which is thought to underlie learning and memory. It has also been shown to induce LTD in the cerebellum, which is thought to be involved in motor learning. Trans-ACPD has been implicated in pain, addiction, and neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
Trans-ACPD has several advantages for lab experiments. It is a potent agonist of mGluRs and has been widely used to study the function of these receptors. It is also relatively easy to synthesize, making it readily available for research purposes. However, Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- has several limitations. It is not very selective for mGluRs and can also activate other receptors, which can complicate data interpretation. Additionally, Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-. One direction is to develop more selective agonists of mGluRs that can be used to study the function of these receptors with greater specificity. Another direction is to investigate the role of mGluRs in other physiological and pathological processes, such as inflammation and cancer. Additionally, Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- could be used in combination with other compounds to investigate the mechanisms of synaptic plasticity and to develop new therapies for neurological and psychiatric disorders.
合成方法
The synthesis of Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- involves several steps. The first step is the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected acid with benzylamine to give the corresponding amide. The amide is then reduced with lithium aluminum hydride to give the corresponding amine. The final step involves the cyclization of the amine with ethyl chloroformate to give Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-.
科学研究应用
Trans-ACPD has been used extensively in scientific research to study the function of mGluRs. It has been shown to modulate synaptic transmission and plasticity in the central nervous system, and has been used to investigate the role of mGluRs in various physiological and pathological processes. Trans-ACPD has been used to study the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that underlie learning and memory. It has also been used to investigate the role of mGluRs in pain, addiction, and neurodegenerative diseases.
属性
CAS 编号 |
123806-65-5 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
methyl (1S,2R)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m1/s1 |
InChI 键 |
SSNHIYGBNLNDBQ-KOLCDFICSA-N |
手性 SMILES |
COC(=O)[C@@]1(C[C@@H]1C2=CC=CC=C2)N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
规范 SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
同义词 |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




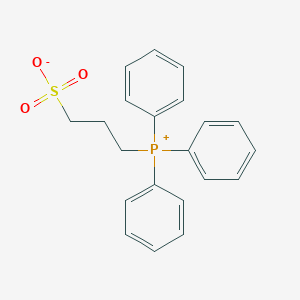
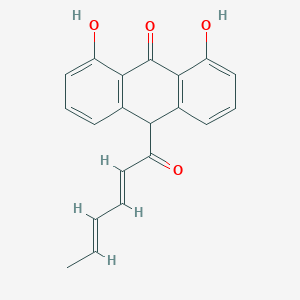


![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)
